molecular formula C17H15N3O5 B2695966 2-(furan-2-amido)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide CAS No. 1286724-65-9

2-(furan-2-amido)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B2695966
CAS No.: 1286724-65-9
M. Wt: 341.323
InChI Key: HJPSDUXOZHBCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(furan-2-amido)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide is a synthetically designed organic molecule composed of furan and oxazole heterocyclic rings, joined by a carboxamide linker. This structural class of compounds is of significant interest in medicinal chemistry and drug discovery due to its potential for diverse biological activity. Heterocyclic compounds containing furan and oxazole rings are frequently explored as core scaffolds in the development of novel therapeutic agents. The 1,3-oxazole ring is a well-known pharmacophore, and its derivatives are investigated for a wide range of biological properties. Similarly, the incorporation of a furan moiety into molecular structures is an active area of research, as this building block can contribute to significant biological effects and is used to modify protein interactions. Compounds with this complex architecture are typically investigated for their potential to interact with various biological targets. Research on analogous structures suggests potential mechanisms of action may include the inhibition of key enzymes such as thymidylate synthase or histone deacetylase (HDAC), which are implicated in cell proliferation. The presence of both furan and oxazole rings in a single molecule makes it a valuable candidate for screening in anticancer and antimicrobial research programs, where such hybrids are designed to enhance cytotoxicity against malignant cells or combat microbial resistance. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-10-5-6-13(23-2)11(8-10)18-15(21)12-9-25-17(19-12)20-16(22)14-4-3-7-24-14/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPSDUXOZHBCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(furan-2-amido)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety, an oxazole ring, and a carboxamide functional group. This structural diversity is thought to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of oxazole compounds exhibit notable anticancer activities. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), leukemia (CEM-13), and melanoma (MEL-8) cells. The mechanism often involves the induction of apoptosis through the activation of specific pathways such as the p53 signaling pathway and caspase activation .

Table 1: Cytotoxic Activity of Oxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction via p53
5bU-9371.5Caspase activation
6aA5490.12Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that certain oxazole derivatives can inhibit bacterial growth effectively. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1aE. coli32 µg/mL
1bS. aureus16 µg/mL
1cP. aeruginosa8 µg/mL

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as an allosteric modulator affecting various receptors linked to cancer progression and inflammation.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades and modulation of p53 activity has been observed in related compounds .

Study on Anticancer Effects

A study published in MDPI reported that certain oxazole derivatives exhibited significant cytotoxicity against MCF-7 and U-937 cell lines, with IC50 values ranging from 0.12 to 1.5 µM. The study highlighted the potential for these compounds as lead candidates for further development in cancer therapy .

Evaluation of Antimicrobial Properties

Another investigation focused on the antimicrobial effects of oxazole derivatives against common pathogens like E. coli and S. aureus, demonstrating promising results with MIC values indicating effective inhibition at low concentrations .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application/Mechanism References
Target Compound Not explicitly provided (inferred: ~C₁₇H₁₇N₃O₄) ~335.34 (estimated) Furan-2-amido, 2-methoxy-5-methylphenyl Unknown (structural analogs suggest potential iron regulation or antimicrobial uses)
Vamifeport (VIT-2763) C₂₁H₂₁FN₆O₂ 408.4 Benzimidazole-ethylamino-ethyl, fluoropyridylmethyl Ferroportin inhibitor; treats β-thalassemia via iron efflux modulation [1, 7]
Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide) C₁₂H₁₁NO₂ 201.22 3-Furancarboxamide, phenyl Fungicide (agricultural use) [2]
N-(3-Ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-4-carboxamide C₁₉H₁₈N₂O₃ 322.36 4-Methoxyphenyl, 3-ethylphenyl Research compound (unpublished activity) [4]
Vamifeport (VIT-2763)
  • Structural Differences: Vamifeport replaces the furan-2-amido group with a benzimidazole-ethylamino-ethyl chain and a fluoropyridylmethyl substituent. These modifications enhance its specificity for ferroportin, a key iron transporter .
  • Mechanistic Insight: Vamifeport competes with hepcidin for ferroportin binding, reducing cellular iron efflux with potency comparable to endogenous hepcidin . This mechanism is critical in managing iron overload in β-thalassemia.
  • Therapeutic Advantage : Unlike the target compound, Vamifeport has advanced to clinical evaluation, demonstrating oral bioavailability and efficacy in preclinical models .
Fenfuram
  • Structural Contrast : Fenfuram lacks the oxazole ring and instead features a 3-furancarboxamide scaffold. The simpler structure correlates with its role as a broad-spectrum fungicide .
  • Functional Divergence : The absence of the oxazole moiety and methoxy/methyl groups in fenfuram likely reduces its suitability for mammalian targets, emphasizing the importance of heterocyclic diversity in drug design.
N-(3-Ethylphenyl)-5-(4-Methoxyphenyl)-1,3-Oxazole-4-Carboxamide
  • Similarities : Shares the 1,3-oxazole-4-carboxamide core with the target compound but differs in substituents (4-methoxyphenyl vs. furan-2-amido).

Substituent Effects on Bioactivity

  • Furan vs. Benzimidazole : The furan-2-amido group in the target compound may confer milder iron-chelating properties compared to Vamifeport’s benzimidazole, which enhances ferroportin binding .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(furan-2-amido)-N-(2-methoxy-5-methylphenyl)-1,3-oxazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the furan-2-carboxamide moiety to the oxazole core, followed by introduction of the 2-methoxy-5-methylphenyl group via nucleophilic substitution or amidation. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C to minimize side reactions .
  • Oxazole ring construction : Cyclize precursors (e.g., β-ketoamides) with POCl₃ or PPA under reflux .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM for non-polar intermediates, ethanol for polar steps) and temperature (40–80°C) to improve yields (reported 55–70% in analogous syntheses) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–8.5 ppm for furan/oxazole) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and oxazole quaternary carbons .
  • HPLC : C18 column with acetonitrile/water gradient (60:40 to 90:10) at 1 mL/min; retention time ~8–10 min for purity >95% .
  • IR : Detect amide I (1640–1680 cm⁻¹) and oxazole C=N (1500–1550 cm⁻¹) stretches .

Q. What preliminary biological activities are reported for structurally similar compounds?

  • Findings : Analogous oxazole-furan hybrids exhibit:

  • Kinase inhibition : IC₅₀ ~0.5–5 µM against EGFR and VEGFR2 due to oxazole’s electron-rich π-system interacting with ATP-binding pockets .
  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Data source : Compare with PubChem entries (e.g., CID 1396879-54-1) for validated assays .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replace methoxy with ethoxy or halogens) and test against isogenic cell lines. For example, 4-methyl substitution on the phenyl ring increases logP by ~0.5, enhancing membrane permeability but reducing solubility .
  • Assay standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for apoptosis assays). Replicate conflicting studies with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. What computational approaches predict target interactions and binding modes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for kinases). The oxazole ring shows hydrogen bonding with Lys721 in EGFR, while furan’s oxygen forms van der Waals contacts .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding; MM-PBSA calculates ΔG ~-8.5 kcal/mol for strong inhibition .

Q. How can derivatives be designed to enhance metabolic stability without compromising activity?

  • Strategy :

  • Bioisosteric replacement : Substitute furan with thiophene (improves metabolic resistance) or oxadiazole (enhances π-stacking). For example, thiophene analogs show 2× longer in vivo half-lives in rodent models .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to increase solubility. In vitro hydrolysis with esterases releases active compound at >90% efficiency .

Research Gaps and Future Directions

  • Mechanistic studies : Elucidate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
  • In vivo models : Test oral bioavailability in pharmacokinetic studies (Cmax, AUC) using Sprague-Dawley rats .
  • Toxicity profiling : Assess hepatotoxicity in HepG2 cells and genotoxicity via Ames test .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.